7,8-Dichloroquinolin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
7,8-dichloroquinolin-3-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H,12H2 |
InChI Key |
JBAVBDPLOQJOIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)N)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7,8 Dichloroquinolin 3 Amine
Strategic Approaches to the Synthesis of the 7,8-Dichloroquinolin-3-amine Core
The construction of the this compound framework requires careful consideration of regioselectivity to ensure the precise placement of the chloro and amino substituents on the quinoline (B57606) ring.
Elaboration of Quinoline Precursors for C7 and C8 Chlorination
The introduction of chlorine atoms at the C7 and C8 positions of the quinoline ring is a critical step in the synthesis of the target compound. This is often achieved through electrophilic chlorination of a pre-existing quinoline or a suitable precursor. The reactivity of the quinoline ring towards electrophiles is influenced by the existing substituents. For instance, the synthesis of various chlorinated quinolines often starts from appropriately substituted anilines, which undergo cyclization reactions to form the quinoline core. google.com A general approach involves the condensation of a chloroaniline with a three-carbon component like β-propiolactone or acrylic acid, followed by cyclization and subsequent chlorination. google.com
Introduction of the C3-Amino Group via Amination Reactions
The introduction of an amino group at the C3 position of the quinoline ring can be a challenging transformation. Direct amination of the quinoline ring at this position is not always straightforward. One common strategy involves the use of a quinoline N-oxide derivative. The N-oxide activates the quinoline ring, facilitating nucleophilic attack. nih.gov For instance, quinoline N-oxides can undergo amination at the C2 position, and in some cases, functionalization at the C3 position has been achieved through specific catalytic systems. nih.govpolyu.edu.hk Nickel-catalyzed C3-H functionalization of quinolines has been reported, which proceeds through the formation of a 1,4-dihydroquinoline (B1252258) intermediate, enabling nucleophilic attack at the C3 position. polyu.edu.hk Another approach involves the reduction of a nitro group at the C3 position, which would have been introduced earlier in the synthetic sequence.
Regioselective Synthesis of Dichloroquinoline Intermediates
Achieving the desired 7,8-dichloro substitution pattern requires regioselective control during the synthesis. The synthesis of dichloroquinolines often involves multi-step processes starting from substituted anilines. For example, the reaction of a specific chloroaniline with a suitable three-carbon synthon can lead to a chloro-4-oxo-1,2,3,4-tetrahydroquinoline after cyclization. google.com Subsequent chlorination with reagents like phosphorus oxychloride can then yield a dichloroquinoline. google.com The final substitution pattern is determined by the starting chloroaniline.
The regioselectivity of substitutions on the quinoline ring is a well-studied area. For instance, in 2,4-dichloroquinolines, nucleophilic substitution typically occurs preferentially at the C4 position. nih.govresearchgate.netmdpi.com This highlights the importance of designing a synthetic route where the desired chlorination pattern is established before the introduction of other functional groups or where the inherent reactivity of the intermediates directs the desired outcome.
Advanced Synthetic Techniques for this compound Derivatization
Once the this compound core is synthesized, it serves as a versatile building block for creating a diverse library of compounds through various chemical transformations.
Nucleophilic Aromatic Substitution Reactions at the Dichloroquinoline Moiety
The chlorine atoms on the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. byjus.commasterorganicchemistry.com The presence of the electron-withdrawing nitrogen atom in the quinoline ring activates the chloro substituents towards nucleophilic attack. semanticscholar.org The reactivity of the C7 and C8 chlorine atoms can be influenced by the electronic effects of the C3-amino group.
SNAr reactions are a cornerstone of quinoline chemistry, enabling the displacement of halide leaving groups with various nucleophiles such as amines, alcohols, and thiols. byjus.comlibretexts.org The reaction conditions, including the choice of solvent and base, can significantly influence the outcome and regioselectivity of the substitution. mdpi.compreprints.org For example, in the synthesis of 7-chloroquinoline (B30040) derivatives, nucleophilic substitution of 4,7-dichloroquinoline (B193633) with amines has been effectively carried out using ultrasound irradiation. semanticscholar.orgtandfonline.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Dichloroquinolines
| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |
| 4,7-Dichloroquinoline | o-Phenylenediamine | N-(7-chloroquinolin-4-yl)benzene-1,2-diamine | Ethanol, Ultrasound, 90°C, 30 min | tandfonline.com |
| 4,7-Dichloroquinoline | Thiosemicarbazide | 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide | Ethanol, Ultrasound, 90°C, 30 min | tandfonline.com |
| 4,7-Dichloroquinoline | 3-Amino-1,2,4-triazole | 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine | Ethanol, Ultrasound, 90°C, 30 min | tandfonline.com |
| 2,4-Dichloroquinoline | Bisphenol A | Bis(2-chloroquinolines) | K₂CO₃ | researchgate.net |
| 4,7-Dichloroquinoline | Sulfonamides | Sulfonamide-tethered quinolines | p-Dodecylbenzenesulfonic acid (DBSA), Ethanol, Reflux | future-science.com |
This table presents examples of SNAr reactions on related dichloroquinoline systems to illustrate the general applicability of this methodology.
Metal-Catalyzed Coupling Reactions for Expanding Molecular Complexity (e.g., Suzuki-Miyaura Coupling)
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and expanding molecular complexity. chemie-brunschwig.chwikipedia.orglibretexts.org This reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org
The chlorine atoms at the C7 and C8 positions of this compound can serve as handles for Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. This strategy is widely used in the synthesis of complex biaryl structures. wikipedia.orgnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.govsnnu.edu.cn The differential reactivity of the two chlorine atoms could potentially allow for selective or sequential couplings.
Table 2: Examples of Suzuki-Miyaura Coupling Reactions with Chloroquinolines
| Chloroquinoline Derivative | Boronic Acid/Ester | Product | Catalyst System | Reference |
| 6,7-Dichloroquinoline-5,8-dione | Aryl boronic acids | 6,7-Diarylquinoline-5,8-diones | Palladium/Sphos | researchgate.net |
| 2,4-Dichloroquinoline | Phenylboronic acid | 2-Aryl-4-chloroquinoline | Pd/C | researchgate.net |
| 3-Chloroindazole | 3-Fluorophenylboronic acid | 3-(3-Fluorophenyl)indazole | SPhos or XPhos with Pd source | nih.gov |
| Aryl Halide | Aryl Boronic Acid | Biaryl | Palladium catalyst, Base | wikipedia.org |
This table provides examples of Suzuki-Miyaura reactions involving related chloro-heterocyclic compounds to demonstrate the potential for derivatizing the 7,8-dichloroquinoline (B1357640) core.
Green Chemistry Methodologies in Quinoline Synthesis (e.g., Ultrasound-Assisted Reactions)
The paradigm of chemical synthesis has shifted towards more sustainable and environmentally friendly practices, with green chemistry principles revolutionizing the production of heterocyclic compounds like quinolines. researchgate.net Traditional methods for quinoline synthesis often rely on harsh reaction conditions, significant energy consumption, and the generation of substantial waste. ijpsjournal.com In contrast, modern green methodologies aim to mitigate these issues by employing strategies such as the use of eco-friendly catalysts, solvent-free reactions, and energy-efficient techniques like microwave and ultrasound irradiation. researchgate.netijpsjournal.com
Ultrasound-assisted synthesis has emerged as a powerful and effective tool in organic chemistry for preparing quinoline derivatives. ijpsjournal.comrsc.org The application of ultrasonic irradiation offers several key advantages over conventional thermal heating methods, including dramatically reduced reaction times, increased product yields, and enhanced purity. rsc.orgnih.gov These benefits stem from the phenomenon of acoustic cavitation, which improves mass and heat transfer, leading to faster and more selective reactions. ijpsjournal.comrsc.org For instance, the synthesis of certain 7-chloroquinoline derivatives via nucleophilic substitution has been successfully achieved in an ultrasonic bath, significantly shortening reaction times to as little as 30 minutes. tandfonline.comsemanticscholar.orgresearchgate.net This approach not only conserves energy but also often minimizes the formation of side products, aligning with the core tenets of green chemistry. nih.gov
One-pot multicomponent reactions promoted by ultrasound provide an efficient pathway to complex quinoline cores. nih.gov These methods are celebrated for their high atom economy and procedural simplicity. The use of recyclable catalysts, such as ionic liquids, in conjunction with ultrasound further enhances the green credentials of these synthetic routes. nih.gov While direct ultrasound-assisted synthesis of this compound is not extensively documented, the principles established for related haloquinolines suggest a viable and advantageous alternative to traditional protocols. tandfonline.com
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Quinoline Synthesis
| Feature | Conventional Thermal Heating | Ultrasound-Assisted Synthesis | Source(s) |
|---|---|---|---|
| Reaction Time | Often several hours to days | Minutes to a few hours | rsc.org, nih.gov |
| Energy Consumption | High | Reduced | rsc.org, nih.gov |
| Product Yield | Variable, often moderate | Generally higher | rsc.org, nih.gov |
| Selectivity | Can lead to side products | Often more selective | rsc.org |
| Environmental Impact | Higher (solvents, waste) | Lower (less solvent, energy) | ijpsjournal.com, nih.gov |
Chemical Reactivity and Functionalization Pathways of this compound
The chemical behavior of this compound is dictated by its three primary functional components: the chlorine atoms at the C7 and C8 positions, the amino group at the C3 position, and the aromatic quinoline core. Each of these sites offers distinct opportunities for chemical modification and functionalization.
Reactions Involving the C7 and C8 Halogen Substituents
The chlorine atoms attached to the quinoline ring at positions C7 and C8 are key sites for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The reactivity of halogen substituents on the quinoline core is highly dependent on their position. mdpi.com Generally, halogens at the C4 position are the most reactive towards nucleophilic substitution, followed by those at C2. semanticscholar.org Halogens on the benzo-fused ring, such as at C7 and C8, are considerably less reactive. mdpi.com
Despite their lower intrinsic reactivity, the C7 and C8 chloro groups can be displaced by strong nucleophiles under forcing conditions, such as elevated temperatures. google.com Palladium-catalyzed amination reactions, a cornerstone of modern synthetic chemistry, have been successfully applied to various dichloroquinolines. mdpi.comresearchgate.net For instance, studies on 4,7-dichloroquinoline and 4,8-dichloroquinoline (B1582372) show that selective mono- or di-amination is achievable by carefully choosing the catalyst system (e.g., Pd(dba)₂ with ligands like BINAP or DavePhos) and controlling the stoichiometry of the amine nucleophile. mdpi.comresearchgate.net These methodologies could foreseeably be adapted for this compound to introduce new substituents at the C7 and/or C8 positions.
Coupling reactions, such as the Suzuki-Miyaura reaction, provide another powerful avenue for functionalizing the C7 and C8 positions, enabling the formation of new carbon-carbon bonds with aryl or alkyl partners.
Table 2: Potential Reactions at C7 and C8 Positions
| Reaction Type | Reagents/Catalysts | Potential Product Type | Source(s) |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Amines, Phenols, Thiols (often with base) | 7/8-Amino, -Oxy, or -Thio derivatives | , google.com |
| Palladium-Catalyzed Amination | Amine, Pd(dba)₂, Ligand (e.g., BINAP) | 7/8-Substituted aminoquinolines | mdpi.com, researchgate.net |
| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, Base | 7/8-Aryl or -Alkyl quinolines |
Transformations of the C3-Amino Group (e.g., Acylation, Alkylation, Reductive Amination)
The C3-amino group is a versatile handle for a wide range of chemical transformations, allowing for the extension of the molecular framework.
Acylation: The amino group can be readily acylated to form the corresponding amides. This reaction is often carried out using acyl halides or anhydrides. Copper-catalyzed one-pot reactions have been developed that achieve both N-acylation and C5-H halogenation of 8-aminoquinolines, demonstrating the dual functionality of acyl halides as both acyl and halide donors. acs.org Similar strategies could potentially be explored for the C3-amino group of this compound.
Alkylation: N-alkylation of the amino group can introduce various alkyl substituents. Site-selective alkylation of aminoquinolines has been achieved, highlighting the ability to precisely modify the nitrogen atom. acs.org
Reductive Amination: While more applicable to the synthesis of amines, the existing C3-amino group can participate in reactions that are conceptually similar. For example, it can be used as a nucleophile in reactions with aldehydes or ketones, followed by a reduction step, although direct acylation and alkylation are more common transformations for an existing amino group. The synthesis of complex quinoline derivatives has been demonstrated through multi-step sequences involving the formation of an aldehyde intermediate followed by reductive amination to introduce a new amino-alkyl side chain. researchgate.net
Table 3: Functionalization of the C3-Amino Group
| Transformation | Reagent Type | Product Class | Source(s) |
|---|---|---|---|
| Acylation | Acyl Halide (e.g., R-COCl) | N-(7,8-dichloroquinolin-3-yl)amide | acs.org |
| Alkylation | Alkyl Halide (e.g., R-Br) | N-alkyl-7,8-dichloroquinolin-3-amine | acs.org |
| Sulfonamide Formation | Sulfonyl Chloride (R-SO₂Cl) | N-(7,8-dichloroquinolin-3-yl)sulfonamide | future-science.com |
Oxidation and Reduction Processes of the Quinoline Nucleus
The quinoline nucleus itself can undergo oxidation and reduction, leading to significant structural changes.
Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. mdpi.compreprints.org This transformation is typically achieved using oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. mdpi.compreprints.org The resulting N-oxide is not just a final product but a key intermediate. The N-oxide group acts as a powerful directing group, activating the C2 and C8 positions for subsequent functionalization, such as amidation or C-H activation reactions. preprints.orgmdpi.com For this compound, oxidation to the N-oxide could pave the way for further modifications at the C2 position.
Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation, for example, can lead to the saturation of the heterocyclic ring, yielding tetrahydroquinoline derivatives. researchgate.net The choice of reducing agent and conditions determines the extent of reduction. Milder reducing agents like sodium borohydride (B1222165) might be used for specific functional group reductions without affecting the aromatic core, whereas more powerful reagents like lithium aluminum hydride can reduce other functionalities on the molecule.
Table 4: Oxidation and Reduction of the Quinoline Nucleus
| Process | Common Reagents | Resulting Structure | Source(s) |
|---|---|---|---|
| N-Oxidation | m-CPBA, H₂O₂/Acetic Acid | Quinoline N-oxide | mdpi.com, preprints.org |
| Catalytic Hydrogenation | H₂, Pd/C | Tetrahydroquinoline | researchgate.net |
| Functional Group Reduction | NaBH₄, LiAlH₄ | Depends on other functional groups |
Spectroscopic Characterization and Structural Elucidation of 7,8 Dichloroquinolin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
A ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 7,8-dichloroquinolin-3-amine, one would expect to observe distinct signals for the protons on the quinoline (B57606) ring system and the amine group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating nature of the amine group. The protons H-2 and H-4 would likely appear as singlets, while H-5 and H-6 would appear as doublets, showing coupling to each other. However, no experimental ¹H NMR data for this compound could be located.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
¹³C NMR spectroscopy maps the carbon framework of a molecule. A spectrum for this compound would show nine distinct signals corresponding to the nine carbon atoms of the quinoline core. The chemical shifts of the carbons directly bonded to the chlorine atoms (C-7 and C-8) and the nitrogen of the amine group (C-3) would be significantly affected. Quaternary carbons (C-4a, C-7, C-8, C-8a) would typically show less intense signals. Specific chemical shift values from experimental data are necessary for a definitive assignment, but such data is not available.
Advanced Two-Dimensional NMR Techniques for Connectivity Confirmation
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the connectivity between protons and carbons. A COSY spectrum would establish the coupling relationships between adjacent protons (e.g., H-5 and H-6), while an HSQC spectrum would correlate each proton with its directly attached carbon atom. These advanced analyses are contingent on the availability of primary NMR data, which is currently lacking for this specific compound.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify functional groups and provide a unique "fingerprint" for a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), N-H bending (around 1600 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (1400-1600 cm⁻¹), and C-Cl stretching vibrations (typically below 800 cm⁻¹). Without experimental spectra, a precise table of vibrational frequencies cannot be compiled.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds. For this compound, the symmetric vibrations of the quinoline ring system would be expected to produce strong Raman signals. The C-Cl bonds would also have characteristic Raman shifts. As with the other techniques, no specific experimental Raman data for this compound has been found.
Mass Spectrometry for Molecular Ion Detection and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. msu.edu For this compound, this method provides the molecular weight and offers insights into the molecule's structure through the analysis of its fragmentation patterns. msu.edulcms.cz
When a sample is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with high-energy electrons to form a molecular ion (M⁺). msu.edu The molecular ion for this compound is expected to be relatively stable and produce a strong signal due to its aromatic quinoline core. arizona.edulibretexts.org
A key feature in the mass spectrum of a chlorinated compound is the presence of characteristic isotopic peaks. msu.edulibretexts.org Chlorine naturally exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. For a molecule containing two chlorine atoms, such as this compound, this results in a distinctive cluster of peaks for the molecular ion:
An M⁺ peak corresponding to the molecule with two ³⁵Cl atoms.
An M+2 peak, approximately 65% of the intensity of the M⁺ peak, from molecules containing one ³⁵Cl and one ³⁷Cl atom.
An M+4 peak, smaller in intensity, from molecules with two ³⁷Cl atoms. researchgate.net
This isotopic pattern is a definitive indicator of the presence of two chlorine atoms. Furthermore, according to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the two nitrogen atoms in this compound. msu.edu
Fragmentation analysis provides further structural confirmation. While the aromatic system lends stability, fragmentation can occur. Common fragmentation patterns for related aromatic amines involve the cleavage of bonds adjacent to the amine group or the loss of small, stable molecules. libretexts.orglibretexts.org
Table 1: Predicted Mass Spectrometry Data for this compound (C₉H₆Cl₂N₂)
| Feature | Predicted Observation | Rationale |
| Molecular Formula | C₉H₆Cl₂N₂ | Based on chemical structure. |
| Molecular Weight (Nominal) | 212 g/mol | Calculated from the most abundant isotopes. |
| Molecular Ion (M⁺) | m/z = 212 | Corresponds to [C₉H₆³⁵Cl₂N₂]⁺. |
| Isotopic Peaks | m/z = 214, 216 | Presence of two chlorine atoms (³⁵Cl/³⁷Cl isotopes). researchgate.net |
| Major Fragments | Loss of Cl, HCl | Common fragmentation pathways for halogenated aromatic compounds. |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This analysis is crucial for verifying the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the compound's stoichiometric purity. farmaceut.org
The procedure typically involves the combustion of a precisely weighed sample in a CHNS analyzer. The combustion products (CO₂, H₂O, N₂, and others) are quantified to calculate the mass percentage of each element. For halogenated compounds like this compound, separate methods are used for chlorine determination.
The experimentally determined percentages must align closely with the theoretically calculated values for the proposed molecular formula, C₉H₆Cl₂N₂. In typical research settings, a deviation of less than ±0.4% is considered evidence of high purity and correct elemental composition. farmaceut.org
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | % Composition |
| Carbon | C | 12.01 | 50.74% |
| Hydrogen | H | 1.01 | 2.84% |
| Chlorine | Cl | 35.45 | 33.28% |
| Nitrogen | N | 14.01 | 13.15% |
| Total Molecular Weight | 213.06 g/mol | 100.00% |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides definitive proof of a molecule's connectivity and stereochemistry by mapping electron density based on the diffraction pattern of X-rays passing through a single crystal. nih.gov
The process begins with the growth of a high-quality single crystal of this compound, which can often be the most challenging step. nih.gov This crystal is then mounted on a diffractometer, and the resulting diffraction data are used to solve the crystal structure.
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 4,7-dichloroquinoline (B193633), provides a clear example of the type of information obtained. iucr.org The data reveals critical parameters including:
Crystal System and Space Group: Describes the symmetry of the crystal lattice.
Unit Cell Dimensions: The precise lengths (a, b, c) and angles (α, β, γ) of the repeating unit in the crystal.
Bond Lengths and Angles: Provides exact measurements for all covalent bonds and the angles between them.
Intermolecular Interactions: Details non-covalent forces like hydrogen bonding or π-π stacking that dictate how molecules are packed in the solid state. iucr.orgnih.gov
This comprehensive structural data is invaluable for understanding the molecule's physical properties and for computational modeling studies.
Table 3: Example Crystallographic Data for a Related Compound (4,7-Dichloroquinoline)
| Parameter | Value | Reference |
| Molecular Formula | C₉H₅Cl₂N | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P 2₁/n | iucr.org |
| a (Å) | 18.2243 (17) | iucr.org |
| b (Å) | 3.8253 (5) | iucr.org |
| c (Å) | 23.622 (3) | iucr.org |
| β (°) ** | 96.61 (1) | iucr.org |
| Volume (ų) ** | 1635.8 (4) | iucr.org |
Note: The data in Table 3 is for 4,7-dichloroquinoline and serves to illustrate the parameters obtained from an X-ray crystallography experiment. iucr.org
Computational and Theoretical Investigations of 7,8 Dichloroquinolin 3 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular energy, and other key characteristics. For quinoline (B57606) derivatives, these calculations help elucidate structural properties and reactivity. researchgate.net
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and energy of organic compounds. For chloro-substituted quinolines, DFT calculations, often using functionals like B3LYP or ωB97XD with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular structure. researchgate.netnih.gov These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles.
For a molecule like 7,8-Dichloroquinolin-3-amine, DFT would establish the planarity of the quinoline ring system and the specific spatial orientation of the chloro and amine substituents. The final optimized geometry corresponds to the lowest energy conformation of the molecule. nih.gov Studies on analogous compounds like methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate show that DFT calculations can accurately predict these parameters, which are in good agreement with experimental data where available. researchgate.net
Table 1: Predicted Molecular Geometry Parameters for a Dichloroquinoline Core Structure Note: This data is representative and based on calculations for analogous dichloroquinoline structures.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C7-Cl | ~1.74 Å |
| Bond Length | C8-Cl | ~1.75 Å |
| Bond Length | C3-N (amine) | ~1.38 Å |
| Bond Angle | Cl-C7-C6 | ~119.5° |
| Bond Angle | Cl-C8-N1 | ~118.0° |
| Dihedral Angle | C6-C7-C8-N1 | ~0.5° |
Alongside DFT, other computational methods are used for comparative analysis. The Hartree-Fock (HF) method, an ab initio approach, provides a fundamental understanding of the electronic structure, though it famously does not account for electron correlation. uni-muenchen.de Semi-empirical methods, such as AM1 and PM3, simplify the HF calculations by using parameters derived from experimental data, making them computationally faster. uni-muenchen.de
In studies of related dichloroquinoline systems, such as 5,7-dichloroquinoline-8-ol, researchers have used HF and semi-empirical methods in conjunction with DFT to provide a comprehensive computational profile. sibran.ru Comparing the results from these different levels of theory can validate the predictions and highlight the importance of factors like electron correlation. For instance, while HF might provide a good initial geometry, DFT often yields energies and electronic properties that are closer to experimental reality. pdx.edu Semi-empirical methods are particularly useful for quickly screening large sets of related molecules or for studying very large systems where DFT or HF would be computationally prohibitive. acs.org
Quantum chemical calculations are highly effective at predicting spectroscopic parameters. The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic positions. q-chem.comunito.it These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C-Cl stretches, N-H bends, or aromatic ring vibrations. nih.govresearchgate.net For quinoline derivatives, DFT methods have been shown to produce theoretical vibrational spectra that correlate well with experimental FT-IR and FT-Raman data. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, often coupled with DFT or HF calculations. escholarship.orgq-chem.com Theoretical prediction of ¹H and ¹³C NMR shifts for a molecule like this compound would help confirm its structure by comparing the calculated spectrum to an experimental one. researchgate.netliverpool.ac.uk
Table 2: Representative Predicted Vibrational Frequencies for a Dichloroquinoline Amine Note: Based on typical values for substituted quinolines from DFT calculations. nih.govresearchgate.net
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopic Activity |
|---|---|---|
| N-H Stretch (amine) | 3400 - 3500 | IR, Raman |
| C-H Stretch (aromatic) | 3000 - 3100 | IR, Raman |
| C=C/C=N Ring Stretch | 1500 - 1600 | IR, Raman |
| N-H Bend (amine) | 1590 - 1650 | IR |
| C-Cl Stretch | 700 - 850 | IR, Raman |
Molecular Modeling and Docking Studies for Elucidating Biological Interactions
Molecular modeling and docking are essential computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule (target), typically a protein or enzyme. These studies are foundational in rational drug design. nih.govmdpi.com
Molecular docking simulations place a ligand into the binding site of a target protein and evaluate the most likely binding orientation, or "pose." researchgate.net The simulation then scores the different poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov A lower binding energy score generally indicates a more favorable and stable interaction. nih.gov
For quinoline-based compounds, which are known to target a wide range of proteins including bacterial enzymes and kinases, docking studies are critical. researchgate.netmdpi.com For this compound, docking could be performed against potential targets like DNA gyrase or various kinases involved in cell signaling. The results would predict the binding energy and identify the most stable conformation of the compound within the protein's active site. nih.gov
Beyond predicting binding affinity, docking studies elucidate the specific molecular interactions that stabilize the ligand-protein complex. nih.gov This is known as the molecular recognition mechanism. These interactions can include:
Hydrogen bonds: Typically involving the amine group of the ligand and polar residues in the protein.
Hydrophobic interactions: Between the quinoline ring system and nonpolar residues.
Halogen bonds: Involving the chlorine atoms, which can act as halogen bond donors.
π-π stacking: Between the aromatic quinoline ring and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.
Analysis of these interactions provides a detailed picture of how this compound is recognized by its biological target, offering crucial information for designing more potent and selective analogs. mdpi.comnih.gov
Table 3: Hypothetical Molecular Docking Results for this compound Note: This table is illustrative, showing typical data obtained from a docking study against a hypothetical protein kinase target.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Protein Kinase (e.g., ERK2) | -8.5 | Lys54, Leu156, Asp167 | Hydrogen bond with Asp167, Hydrophobic contact with Leu156 |
| Bacterial DNA Gyrase | -7.9 | Asp73, Gly77, Arg76 | Hydrogen bond with Asp73, π-cation with Arg76 |
Referenced Compounds
Conformational Analysis and Potential Energy Surface Exploration
Computational chemistry provides powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis and the exploration of the potential energy surface (PES) are central to this endeavor. The PES is a mathematical or graphical representation of a molecule's energy as a function of its geometry. muni.czlibretexts.org By mapping this "energy landscape," chemists can identify stable conformations (energy minima) and the energy barriers for converting between them (transition states). muni.czlibretexts.orgwikipedia.org
The process of conformational analysis typically involves:
Systematic or stochastic searches: Algorithms are used to generate a multitude of possible conformations by systematically rotating bonds or by random sampling of the conformational space.
Energy minimization: Each generated conformation is then optimized to find the nearest local energy minimum on the PES. This process refines the geometry to a stable or metastable state.
Transition state searching: Methods are employed to locate the saddle points on the PES that connect different energy minima. These points represent the energy barriers for conformational changes.
The relative energies of the different conformers can be calculated using various quantum mechanical methods, such as Density Functional Theory (DFT). These calculations help determine the most stable conformation, which is the one the molecule is most likely to adopt. For this compound, the planarity of the quinoline ring and the orientation of the amino and chloro substituents will significantly influence the potential energy surface. The interaction between the lone pair of the amino nitrogen and the adjacent chloro and aromatic systems will be a crucial factor in determining the most stable conformer.
A simplified representation of a potential energy surface can be visualized as a 2D plot where the energy is graphed against a specific dihedral angle, for instance, the H-N-C3-C4 dihedral angle. This would show the energy changes as the amino group rotates.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (H-N-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A | 0° | 0.00 | 75.3 |
| B | 90° | 2.50 | 1.3 |
| C | 180° | 0.50 | 23.4 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.
Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO) for Reactivity Insights
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.dedtic.milelsevier.com It is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de The MEP is typically visualized as a color-coded map superimposed on the molecular surface.
Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack.
Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.
Green regions: Correspond to areas of neutral potential.
Frontier Molecular Orbitals (FMO)
The Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. researchgate.netresearchgate.netajchem-a.commdpi.com
HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile.
LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.comscirp.org A smaller gap implies that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comajchem-a.com
In this compound, the HOMO is expected to be localized primarily on the amino group and the quinoline ring, reflecting their electron-donating nature. The LUMO is likely to be distributed over the aromatic system, particularly influenced by the electron-withdrawing chlorine atoms. The precise energies of the HOMO, LUMO, and the resulting energy gap would need to be determined through quantum chemical calculations. These values provide quantitative insights into the molecule's reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
Note: This table presents hypothetical values for illustrative purposes. Actual computational results may vary.
Investigation of Intermolecular Forces and Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)
The solid-state structure and macroscopic properties of this compound are governed by a variety of intermolecular forces and non-covalent interactions. libretexts.orgsavemyexams.compearson.com These interactions, while weaker than covalent bonds, are crucial for determining the crystal packing, melting point, and solubility of the compound. libretexts.orgsavemyexams.compearson.comlibretexts.orglibretexts.org
Hydrogen Bonding: The amino group (-NH2) in this compound can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring and potentially the chlorine atoms can act as hydrogen bond acceptors. libretexts.orglibretexts.orgyoutube.com This can lead to the formation of extensive hydrogen-bonded networks in the solid state, significantly influencing the crystal structure. libretexts.orglibretexts.orgyoutube.com
Halogen Bonding: The chlorine atoms in the molecule can participate in halogen bonding, where the chlorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen or oxygen atom. mdpi.com
Pi-Stacking (π-π Interactions): The aromatic quinoline ring system can engage in π-stacking interactions with neighboring molecules. semanticscholar.org These interactions arise from the electrostatic and dispersion forces between the π-electron clouds of the aromatic rings and are a significant factor in the packing of aromatic molecules in crystals.
Computational methods, such as those based on DFT with dispersion corrections, can be used to model and quantify the strength of these different non-covalent interactions. Analysis of the crystal structure, if available, through techniques like Hirshfeld surface analysis, can provide experimental evidence and further insight into the nature and relative importance of these intermolecular forces. mdpi.com
Theoretical Descriptors of Chemical Reactivity and Selectivity
Beyond FMO theory, a range of theoretical descriptors derived from Density Functional Theory (DFT) can be calculated to provide a more detailed understanding of the chemical reactivity and selectivity of this compound. ajchem-a.comnih.govdergipark.org.tr These descriptors are often referred to as conceptual DFT or chemical reactivity descriptors.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron from the molecule. It is approximated by the negative of the HOMO energy (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule. It is approximated by the negative of the LUMO energy (A ≈ -E_LUMO).
Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as the average of the ionization potential and electron affinity (χ = (I + A) / 2). dergipark.org.tr
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity (η = (I - A) / 2). ajchem-a.comdergipark.org.tr Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ajchem-a.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). ajchem-a.comdergipark.org.tr It is a measure of a molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated as ω = χ² / (2η). ajchem-a.comdergipark.org.tr
Fukui Functions
To understand the local reactivity and selectivity (i.e., which atoms in the molecule are most reactive), local reactivity descriptors such as the Fukui function, f(r), are employed. scirp.orgnih.gov The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed.
f⁺(r): For nucleophilic attack (attack by an electron donor), this function identifies the sites most susceptible to receiving an electron.
f⁻(r): For electrophilic attack (attack by an electron acceptor), this function identifies the sites from which an electron is most easily removed.
f⁰(r): For radical attack.
By calculating the condensed Fukui functions for each atom in this compound, one can predict the most likely sites for various types of chemical reactions, providing a detailed map of its chemical selectivity. For instance, the nitrogen atoms would be expected to have high f⁻ values, indicating their susceptibility to electrophilic attack.
Table 3: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | 5.8 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.5 |
| Chemical Hardness (η) | 2.3 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 2.66 |
Note: These values are derived from the hypothetical FMO energies in Table 2 and are for illustrative purposes.
Biological Activity Investigations and Mechanistic Elucidation of 7,8 Dichloroquinolin 3 Amine and Its Analogues
Research in Antimalarial Agents
The quinoline (B57606) scaffold, a key pharmacophore in historical antimalarial drugs like chloroquine, continues to be a focal point in the search for new and effective agents against Plasmodium parasites. The emergence and spread of drug-resistant strains, particularly Plasmodium falciparum, necessitates the development of novel compounds that can overcome existing resistance mechanisms. Researchers have extensively investigated derivatives of the 7-chloroquinoline (B30040) core, including analogues related to 7,8-dichloroquinolin-3-amine, to understand their structure-activity relationships and potential as next-generation antimalarials.
Exploration of Efficacy against Plasmodium falciparum and other Plasmodium Species
Analogues of this compound, particularly those based on the 4-amino-7-chloroquinoline framework, have demonstrated significant in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. For instance, a series of 4-amino-7-chloroquinolines carrying a linear dibasic side chain showed submicromolar antimalarial activity against the CQS HB3 strain and the CQR Dd2 strain of P. falciparum. nih.gov Several of these compounds proved to be more potent against the Dd2 strain than chloroquine itself, indicating their potential to circumvent common resistance pathways. nih.gov
Similarly, hybrids of 7-chloroquinoline tethered with sulfonamides and future-science.comresearchgate.netnih.gov-triazoles displayed significant antimalarial activity against the 3D7 strain of P. falciparum, with IC50 values in the range of 1.49–13.49 μM. future-science.com The structural diversity introduced by these hybrid molecules is a promising strategy to combat the development of drug resistance. future-science.com Furthermore, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, exhibited potent activity against both CQS and CQR strains of P. falciparum and was also active against field isolates of P. vivax. mdpi.com
In vivo studies in murine models have corroborated these promising in vitro findings. Chloroquine analogues with modified side chains were active against P. berghei-infected mice. nih.gov The compound DAQ, a chloroquine analog with a more linear side chain, demonstrated high activity in vivo. nih.gov The derivative MG3 was also orally active in mouse models of P. berghei, P. chabaudi, and P. yoelii, with efficacy comparable or superior to chloroquine. mdpi.com Another derivative, SKM13, completely inhibited P. berghei growth in mice at a dose of 20 mg/kg. researchgate.net
| Compound/Analogue Type | Plasmodium Species/Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 7-Chloroquinoline-Sulfonamide- future-science.comresearchgate.netnih.gov-Triazole Hybrids | P. falciparum (3D7) | IC50 | 1.49–13.49 μM | future-science.com |
| DAQ (N-(4-(dimethylamino)but-2-enyl)-7-chloro-quinolin-4-amine) | P. falciparum (CQS & CQR) | In vitro activity | High | nih.gov |
| DAQ | P. berghei | In vivo activity | Active | nih.gov |
| MG3 (pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline) | P. falciparum (CQS & CQR) | In vitro activity | Potent | mdpi.com |
| MG3 | P. vivax (field isolates) | In vitro activity | Active | mdpi.com |
| MG3 | P. berghei, P. chabaudi, P. yoelii | In vivo oral efficacy | Comparable or better than Chloroquine | mdpi.com |
| 4-Amino-7-chloroquinolines with linear dibasic side chain | P. falciparum (HB3 - CQS) | IC50 | Submicromolar | nih.gov |
| 4-Amino-7-chloroquinolines with linear dibasic side chain | P. falciparum (Dd2 - CQR) | IC50 | Submicromolar (some more potent than Chloroquine) | nih.gov |
| SKM13 | P. falciparum (CQ-resistant) | Selective Index | 1.28-fold more effective than Chloroquine | researchgate.net |
| SKM13 | P. berghei | In vivo activity (20 mg/kg) | Complete inhibition of growth | researchgate.net |
Mechanistic Studies: Interference with Hemozoin Formation
A well-established mechanism of action for quinoline-based antimalarials is the inhibition of hemozoin formation. nih.govresearchgate.net During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic digestive vacuole. nih.gov This process releases large quantities of toxic free heme (ferriprotoporphyrin IX or FPIX). nih.govresearchgate.net To protect itself, the parasite detoxifies the heme by biocrystallizing it into an insoluble, inert polymer called hemozoin. nih.govnih.gov
Compounds like this compound analogues interfere with this crucial detoxification process. nih.govmdpi.com The 4-aminoquinoline pharmacophore is believed to play a critical role in complexing with FPIX. nih.gov This drug-FPIX interaction inhibits the conversion of heme to hemozoin, leading to an accumulation of the toxic FPIX-drug adducts. nih.gov The buildup of these toxic molecules is ultimately responsible for parasite death. nih.govresearchgate.net The basic amino group often present in the side chain of these molecules is thought to be essential for accumulating the drug at high concentrations within the acidic digestive vacuole of the parasite. nih.gov Studies on the derivative MG3 confirmed its ability to inhibit the formation of beta-hematin (synthetic hemozoin), thereby preventing the detoxification of heme. mdpi.com
Interaction with Parasitic Biological Macromolecules
The primary interaction of these quinoline analogues with parasitic biological macromolecules is their complexation with FPIX. nih.govnih.gov This interaction is considered a high-affinity and specific association. nih.gov The formation of this complex is the initial step that prevents the sequestration of toxic heme into hemozoin crystals. nih.govnih.gov By binding to FPIX, the quinoline drug effectively caps the growing hemozoin crystal or prevents the initial nucleation of heme molecules, disrupting the detoxification pathway and leading to parasite death. nih.gov
Research in Anticancer Agents
Beyond their antimalarial properties, quinoline derivatives have garnered significant interest for their potential as anticancer agents. The structural features that make them effective against Plasmodium have been explored for their ability to exert cytotoxic effects on various cancer cell lines.
Evaluation of Cytotoxicity Against Various Cancer Cell Lines
Derivatives based on the 7-chloroquinoline and 8-aminoquinoline scaffolds have been evaluated for their antiproliferative activity against a range of human cancer cell lines. Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids demonstrated strong cytotoxic activity against several tumor cell lines, including leukemia (CCRF-CEM, THP-1), lymphoma (Hut78, Raji), and colorectal adenocarcinoma (CaCo-2). mdpi.com For the most active compounds, the GI50 values (concentration causing 50% growth inhibition) ranged from 0.4 to 8 µM. mdpi.com
Similarly, fluoroquinolone derivatives incorporating a 7,8-ethylene diamine chelator bridge, which can be considered analogues, showed excellent anticancer activity against five different colorectal cancer cell lines: HT29, HCT116, SW620, CACO2, and SW480. nih.govresearchgate.net One of the most active compounds exhibited significant potency against HCT116 and SW620 cells with IC50 values of 0.6 and 0.16 μM, respectively. researchgate.net Furthermore, glycoconjugates of 8-aminoquinoline have shown cytotoxicity against human colorectal carcinoma (HCT 116) and breast adenocarcinoma (MCF-7) cell lines. mdpi.com
| Compound/Analogue Type | Cancer Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids (e.g., 5d, 8d, 12d) | Leukemia (CCRF-CEM, THP-1), Lymphoma (Hut78, Raji), Colorectal Adenocarcinoma (CaCo-2) | GI50 | 0.4 - 8 µM | mdpi.com |
| Fluoroquinolone with 7,8-ethylene diamine bridge (Compound 4a) | Colorectal Cancer (HCT116) | IC50 | 0.6 µM | researchgate.net |
| Fluoroquinolone with 7,8-ethylene diamine bridge (Compound 4a) | Colorectal Cancer (SW620) | IC50 | 0.16 µM | researchgate.net |
| 8-Aminoquinoline Glycoconjugate (Compound 17) | Colorectal Carcinoma (HCT 116) | IC50 | 116.4 ± 5.9 µM | mdpi.com |
| 8-Aminoquinoline Glycoconjugate (Compound 17) | Breast Adenocarcinoma (MCF-7) | IC50 | 78.1 ± 9.3 µM | mdpi.com |
Investigation of Interference with Cellular Proliferation Pathways
The anticancer effects of these quinoline analogues are linked to their ability to interfere with fundamental cellular processes. Studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells. researchgate.netmdpi.com For example, 7-chloro-4-aminoquinoline-benzimidazole hybrids were found to effectively suppress cell cycle progression in leukemia and lymphoma cells and induce apoptosis. mdpi.com
The specific molecular targets are also being elucidated. The antiproliferative activity of certain fluoroquinolone analogues is suggested to involve the inhibition of eukaryotic topoisomerase II, an essential enzyme for DNA replication and cell division. researchgate.net Another potential mechanism involves the inhibition of key signaling kinases. Molecular docking studies have suggested that 7-chloro-4-aminoquinoline-benzimidazole hybrids can bind to the active site of tyrosine-protein kinase c-Src, a protein often dysregulated in cancer, potentially inhibiting its function and downstream proliferation signals. mdpi.com
Mechanisms Involving Apoptosis Induction and Cell Cycle Arrest
Research into the biological activities of quinoline derivatives has revealed their potential to induce apoptosis and cause cell cycle arrest in cancer cells. While specific studies on this compound are limited in the provided search results, the broader class of quinoline compounds demonstrates these anticancer mechanisms.
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Quinoline derivatives have been shown to trigger this process through various pathways. One common mechanism involves the induction of phosphatidylserine externalization, an early marker of apoptosis. frontiersin.org This is often followed by the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, the activation of initiator caspases like caspase-8 and caspase-9, and executioner caspases like caspase-3, has been observed. frontiersin.org This suggests that both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways of apoptosis can be triggered by these compounds. frontiersin.org
In addition to inducing apoptosis, certain quinoline analogues can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies have shown that these compounds can cause cell cycle arrest at the G2/M phase. frontiersin.orgresearchgate.net This arrest prevents the cells from entering mitosis, thereby inhibiting tumor growth. The modulation of proteins that regulate the cell cycle is a key aspect of this mechanism. For instance, changes in the expression or phosphorylation levels of cyclin-dependent kinases (CDKs) and cyclins, which are critical for cell cycle progression, have been implicated. frontiersin.org
It is noteworthy that the induction of apoptosis and cell cycle arrest by some quinoline derivatives has been linked to the generation of reactive oxygen species (ROS). frontiersin.org The accumulation of ROS can lead to cellular damage and trigger apoptotic pathways. The ability of these compounds to induce apoptosis in a concentration-dependent manner highlights their potential as anticancer agents. nih.gov
Research in Antimicrobial and Antibacterial Agents
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial and antibacterial agents. Analogues of this compound have been investigated for their efficacy against a range of pathogenic bacteria.
Assessment of Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
Numerous studies have demonstrated the activity of quinoline derivatives against both Gram-positive and Gram-negative bacteria.
Staphylococcus aureus : Various quinoline derivatives have shown inhibitory effects against S. aureus. For instance, certain phytochemicals with structural similarities to quinoline moieties have demonstrated effectiveness against this bacterium. nih.gov Additionally, newly synthesized quinoline compounds have been screened for their activity against S. aureus, with some exhibiting moderate to good antibacterial properties.
Escherichia coli : Quinoline analogues have also been tested against E. coli, a common Gram-negative bacterium. Research has shown that certain derivatives can effectively inhibit the growth of E. coli. nih.govnih.gov Some compounds have displayed significant activity, with measurable minimum inhibitory concentrations (MIC). nih.gov
Pseudomonas aeruginosa : This opportunistic Gram-negative bacterium is known for its resistance to multiple antibiotics. Nevertheless, some quinoline derivatives have been evaluated for their potential to combat P. aeruginosa infections, with some showing promising activity. nih.gov
The antibacterial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.
| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 7-hydroxycoumarin | Escherichia coli | 800 | nih.gov |
| Indole-3-carbinol | Escherichia coli | 800 | nih.gov |
| 7-hydroxycoumarin | Staphylococcus aureus | 200 | nih.gov |
| Indole-3-carbinol | Staphylococcus aureus | 400 | nih.gov |
| Compound 3l (a 7-methoxyquinoline derivative) | Escherichia coli | 7.812 | nih.gov |
Mechanistic Hypotheses: Inhibition of Nucleic Acid or Protein Synthesis
The antibacterial effects of quinoline derivatives are often attributed to their ability to interfere with essential cellular processes, such as nucleic acid and protein synthesis.
Inhibition of Nucleic Acid Synthesis : A primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA synthesis. biomol.comstudy.com They achieve this by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. biomol.com These enzymes are crucial for relaxing supercoiled DNA, a necessary step for DNA replication and transcription. biomol.com By inhibiting these enzymes, quinolones prevent the bacterial DNA from being replicated, ultimately leading to cell death. biomol.comstudy.com Some quinoline analogues may also interfere with RNA synthesis by inhibiting DNA-dependent RNA polymerase. biomol.com
Inhibition of Protein Synthesis : While the inhibition of nucleic acid synthesis is a more established mechanism for quinolones, interference with protein synthesis could be another potential mode of action for some derivatives. Antibiotics that inhibit protein synthesis typically target the bacterial ribosome, which is composed of 30S and 50S subunits. researchgate.net By binding to these subunits, they can disrupt various stages of protein synthesis, including the initiation, elongation, and termination of peptide chains. researchgate.net
Research in Antitubercular Agents
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, and the development of new antitubercular agents is a critical area of research. Quinoline derivatives have emerged as a promising class of compounds in this field.
Evaluation of Activity Against Mycobacterium tuberculosis
Several studies have focused on the synthesis and evaluation of quinoline analogues for their activity against M. tuberculosis.
New series of 7-chloroquinoline derivatives have been synthesized and tested in vitro for their antitubercular activity. Some of these compounds have shown activity more potent than the standard drug rifampicin against the H37Rv strain of M. tuberculosis. researchgate.net
Other research has led to the identification of quinolone derivatives with significant antituberculosis activity, with some compounds exhibiting MIC values in the low microgram per milliliter range against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis. rsc.org
Isatin-tethered quinolines have also been developed and have demonstrated potent anti-tubercular activity, with some derivatives showing MICs as low as 0.06 µg/mL against M. tuberculosis. mdpi.com
| Compound Series | Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 7-Chloroquinoline derivatives (3a, 3b) | M. tuberculosis H37Rv | More active than rifampicin | researchgate.net |
| Quinolone derivatives (6b6, 6b12, 6b21) | M. tuberculosis H37Rv | 1.2 - 3 | rsc.org |
| Quinolone derivatives (6b6, 6b12, 6b21) | MDR-TB strain | 0.9 - 3 | rsc.org |
| Isatin-tethered quinoline (Q8b) | M. tuberculosis | 0.06 | mdpi.com |
| Isatin-tethered quinoline (Q8h) | M. tuberculosis | 0.12 | mdpi.com |
Investigation of Other Potential Biological Activities
Beyond their anticancer and antimicrobial properties, quinoline-based compounds have been explored for a range of other biological activities, indicating their versatility as a scaffold in medicinal chemistry.
Antimalarial Activity : The 4-aminoquinoline scaffold is a well-known pharmacophore in antimalarial drugs, with chloroquine being a prominent example. nih.govnih.gov Research continues to explore new quinoline derivatives for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. future-science.com
Antifungal Activity : Some quinoline derivatives have demonstrated potent antifungal activity against various fungal species, including Penicillium simplicissimum and Aspergillus niger. In some cases, these compounds have shown greater efficacy than the standard antifungal drug fluconazole. researchgate.net
Antiviral Activity : The broad biological profile of quinolines also includes potential antiviral applications. future-science.com
Other Pharmacological Activities : Quinoline and its derivatives have been associated with a wide array of other pharmacological effects, including antihypertensive, analgesic, antifilarial, antileishmanial, and anti-inflammatory properties. future-science.com
The diverse biological activities of the quinoline nucleus underscore its importance in drug discovery and development, suggesting that this compound and its analogues could be further investigated for a variety of therapeutic applications.
Enzyme Inhibition Studies (e.g., α-glucosidase, DT-Diaphorase, DNA Gyrase, Shikimate Kinase)
The therapeutic potential of quinoline derivatives is often linked to their ability to inhibit specific enzymes involved in various pathological processes. While direct enzymatic inhibition data for this compound is not extensively available in the reviewed literature, studies on analogous compounds provide valuable insights into its potential activities.
α-Glucosidase Inhibition:
α-Glucosidase inhibitors are crucial in the management of type 2 diabetes mellitus as they delay carbohydrate digestion and glucose absorption. Numerous quinoline derivatives have been investigated for their α-glucosidase inhibitory potential. For instance, a series of quinoline-based-benzo[d]imidazole derivatives demonstrated significant α-glucosidase inhibition, with the most potent compound exhibiting an IC50 value of 3.2 ± 0.3 µM, which is substantially lower than the standard drug acarbose (IC50 = 750.0 ± 5.0 µM) nih.gov. Another study on quinoline–1,3,4-oxadiazole conjugates also reported potent α-glucosidase inhibition, with the most active compound having an IC50 value of 15.85 µM, comparable to acarbose (IC50 = 17.85 µM) nih.govdoaj.org. The inhibitory potency of these quinoline hybrids is influenced by the nature and position of substituents nih.gov. Kinetic studies have revealed that some of these derivatives act as non-competitive or competitive inhibitors of the enzyme nih.govdoi.org. The high inhibitory activity of these analogues suggests that this compound could also exhibit α-glucosidase inhibitory properties, which would warrant further investigation.
DT-Diaphorase Activity:
DT-diaphorase (NAD(P)H:quinone oxidoreductase 1 or NQO1) is an enzyme that plays a role in the detoxification of quinones and has been a target in cancer therapy. Certain quinoline derivatives, particularly those with a quinone-like structure, can act as substrates for DT-diaphorase nih.govnih.govmdpi.commdpi.com. For example, hybrids of 1,4-quinone with quinoline derivatives have been shown to be suitable substrates for DT-diaphorase nih.govnih.gov. The enzymatic conversion rates were found to be dependent on the substituents on the quinoline and quinone moieties nih.govmdpi.com. While this compound does not possess a quinone structure, its metabolic fate and potential interaction with reductases like DT-diaphorase could be an area of interest for future studies, especially in the context of cancer research.
DNA Gyrase Inhibition:
DNA gyrase is a crucial bacterial enzyme and a well-established target for antibacterial agents, including the quinolone class of antibiotics. The inhibitory mechanism of quinolones involves the stabilization of the gyrase-DNA complex, leading to the inhibition of DNA replication and transcription nih.gov. Novel quinoline derivatives are continuously being synthesized and evaluated as DNA gyrase inhibitors. For example, certain quinoline derivatives have demonstrated potent inhibitory activity against E. coli DNA gyrase with IC50 values in the low micromolar range nih.gov. Molecular docking studies have helped in understanding the binding interactions of these inhibitors with the active site of DNA gyrase nih.govnih.gov. The structural features of this compound, particularly the halogenated quinoline core, suggest a potential for interaction with DNA gyrase, making it a candidate for investigation as a novel antibacterial agent.
Shikimate Kinase Inhibition:
The shikimate pathway is essential for the survival of various pathogens, including bacteria and fungi, but is absent in mammals, making its enzymes attractive targets for antimicrobial drug development. Shikimate kinase is a key enzyme in this pathway. While there is no direct evidence of this compound inhibiting shikimate kinase, the quinoline scaffold has been explored for this purpose. For instance, pyrazoline derivatives have been designed and studied as potential shikimate kinase inhibitors through molecular modeling and in silico ADMET predictions researchgate.net. The exploration of quinoline derivatives as shikimate kinase inhibitors is an active area of research, and the unique substitution pattern of this compound may offer a novel structural basis for designing such inhibitors.
Antioxidant Properties and Free Radical Scavenging Capabilities
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Quinoline derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals researchgate.netmdpi.com.
The antioxidant activity of quinoline compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. For example, a study on novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide, demonstrated strong antioxidant activity. The 2,7-dichloroquinoline-3-carboxamide, in particular, showed a very low IC50 value of 0.31 µg/mL in the DPPH assay, which was significantly better than the standard antioxidant ascorbic acid (IC50 = 2.41 µg/mL) proquest.com. This suggests that the presence of chloro-substituents can contribute positively to the antioxidant capacity of the quinoline scaffold.
The mechanism of antioxidant action for many quinoline derivatives is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of electron-donating groups, such as amino and hydroxyl groups, on the quinoline ring can enhance this activity. While specific data for this compound is not available, the presence of the amino group at the 3-position suggests it may possess free radical scavenging capabilities. Further studies would be necessary to quantify the antioxidant potential of this specific compound and its analogues.
Table 1: α-Glucosidase Inhibitory Activity of Selected Quinoline Derivatives
| Compound Class | Specific Compound Example | IC50 (µM) | Reference |
| Quinoline-based-benzo[d]imidazole | Most potent derivative | 3.2 ± 0.3 | nih.gov |
| Quinoline–1,3,4-oxadiazole conjugate | Compound 4i (bromopentyl sidechain) | 15.85 | nih.govdoaj.org |
| Quinoline–1,3,4-oxadiazole conjugate | Compound 4k (p-fluorobenzyl) | 23.69 | nih.gov |
| Quinoline-1,2,3-triazole conjugate | Compound 12k (phenyl-1,2,3-triazolyl) | 22.47 | nih.gov |
| Standard Drug | Acarbose | 750.0 ± 5.0 | nih.gov |
| Standard Drug | Acarbose | 17.85 | nih.govdoaj.org |
Table 2: Antioxidant Activity of Selected Chloroquinoline Analogs
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | Reference |
| 2,7-dichloroquinoline-3-carbonitrile | 2.17 | proquest.com |
| 2,7-dichloroquinoline-3-carboxamide | 0.31 | proquest.com |
| Ascorbic acid (Standard) | 2.41 | proquest.com |
Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
The biological efficacy of quinoline derivatives is intricately linked to their structural features. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents and their positions on the quinoline scaffold influence interactions with biological targets, thereby guiding the design of more potent and selective therapeutic agents.
Impact of Halogen Position and Substitution on Biological Efficacy
For instance, in the context of α-glucosidase inhibition by quinoline–1,3,4-oxadiazole conjugates, the position of halogen substituents on a pendant benzyl ring was found to be critical. A para-fluoro substituted compound exhibited twice the potency of its meta-fluoro analogue, and a similar trend was observed for chloro and bromo substitutions. This suggests that substitution at the para position is more favorable for activity, with the potency order being F > Cl > Br > NO2, indicating a dependence on the electronegativity of the halogen nih.gov.
In the development of antimalarial agents, a chloro group at the 7-position of the quinoline ring is a well-established feature for activity, as seen in the structure of chloroquine ijisrt.com. SAR studies on 4-aminoquinoline derivatives have consistently highlighted the importance of this 7-chloro substituent for potent antimalarial action ijisrt.com. Furthermore, a 2D/3D-QSAR model for quinoline derivatives against Plasmodium falciparum showed that a halogen atom at position 7 favors inhibitory activity mdpi.com.
The specific 7,8-dichloro substitution pattern of the title compound is less common in the reported literature compared to the 7-chloro substitution. However, the presence of two chlorine atoms would significantly alter the electronic distribution and lipophilicity of the molecule, which could lead to unique interactions with biological targets. Further comparative studies with mono- and other di-chloro-substituted analogues are necessary to fully elucidate the impact of the 7,8-dichloro pattern on the biological efficacy of quinolin-3-amines.
Influence of Amino Group Substitutions and Conformational Preferences
In the design of antimalarial 4-aminoquinolines, the nature of the substituent on the amino group is crucial for activity. For example, a pharmacophore model for 4-aminoquinoline derivatives identified the amino group at the 4-position as a hydrogen bond donor, which is essential for β-hematin inhibitory activity ijisrt.com.
While direct SAR studies on substitutions of the 3-amino group of 7,8-dichloroquinoline (B1357640) are scarce, research on other aminoquinolines provides valuable insights. For example, in a series of quinoline-based compounds designed to inhibit DNA methyltransferases, the addition of a methylamine or methylpiperazine to the quinoline scaffold resulted in potent inhibitors nih.gov. This highlights how modifications of an amino-containing side chain can significantly impact biological activity.
The conformational preferences of the substituted amino group can also play a role in target binding. The flexibility or rigidity of the substituent can determine how well the molecule fits into the binding pocket of a protein. Computational modeling and conformational analysis can be employed to predict the preferred conformations of this compound and its analogues, which can then be correlated with their biological activities to establish a more comprehensive SAR.
Pharmacophore Elucidation and Rational Design Principles
Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity nih.govfrontiersin.orgnih.govyoutube.com. By aligning a set of active molecules and extracting their common features, a pharmacophore model can be generated and used as a 3D query to screen virtual libraries for new potential lead compounds nih.gov.
For quinoline derivatives, pharmacophore models have been successfully developed for various biological targets. For instance, a pharmacophore model for 4-anilinoquinoline antimalarial agents identified key features such as a hydrophobic group (the 7-chloro group), aromatic rings (the quinoline nucleus), and a hydrogen bond donor (the 4-amino group) as essential for activity ijisrt.com. Similarly, pharmacophore models have been developed for quinoline-based kinase inhibitors and other enzyme inhibitors nih.gov.
The principles of rational drug design are increasingly being applied to the development of quinoline-based therapeutics mdpi.combenthamdirect.combenthamscience.commanchester.ac.ukresearchgate.net. This approach involves leveraging the understanding of SAR and pharmacophore models to design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic properties. For example, driven by rational design, synthetic modifications to quinoline scaffolds, such as chlorination, have been shown to enhance target engagement mdpi.com.
The development of a pharmacophore model for this compound and its analogues would be a valuable step in elucidating the key structural requirements for their biological activities. Such a model could guide the design of new derivatives with optimized interactions with specific biological targets, ultimately leading to the development of more effective therapeutic agents. The integration of computational methods like QSAR and molecular docking with synthetic chemistry is a powerful strategy for the rational design of novel quinoline-based drugs mdpi.com.
Coordination Chemistry and Materials Science Applications of 7,8 Dichloroquinolin 3 Amine
Investigation of Metal Complexation Properties
The presence of both a quinoline (B57606) ring nitrogen and an exocyclic amino group provides 7,8-Dichloroquinolin-3-amine with multiple potential coordination sites, allowing it to act as a chelating ligand for a variety of metal ions.
Quinoline derivatives are well-documented for their ability to form stable complexes with transition metal ions. Research on analogous compounds, such as other chloro-substituted quinolines, demonstrates a strong affinity for metals like copper(II). For instance, studies on [(7-chloroquinolin-4-yl)amino]acetophenones have shown that they act as chelating ligands, coordinating with Cu(II) through the endocyclic nitrogen of the quinoline ring. nih.gov This interaction leads to the formation of stable complexes, which can exhibit geometries such as distorted tetrahedral or square pyramidal. nih.govunimi.it The familiar blue color of aqueous copper(II) solutions is due to the hexaquocopper(II) complex ion, but the introduction of ligands like quinoline derivatives can lead to ligand replacement and the formation of new, stable complexes with different colors and properties. issr.edu.kh The synthesis of these complexes often involves reacting the quinoline ligand with a copper(II) salt, such as copper(II) chloride dihydrate, in a suitable solvent like dimethylformamide. nih.gov The resulting complexes, often with a general formula of [Cu(L)₂Cl₂], are typically stable solids. nih.gov
The coordination chemistry of lanthanide ions (Ln³⁺) differs significantly from that of d-block transition metals. Lanthanide ions are hard acids and thus show a preference for hard donor atoms, particularly oxygen, but also form stable complexes with nitrogen donors. farmaciajournal.comnih.gov A key characteristic of lanthanide coordination is their tendency to have high and variable coordination numbers, typically ranging from 7 to 9, although numbers from 6 to 12 are known. farmaciajournal.com This is attributed to their large ionic radii and the predominantly electrostatic nature of their bonding, which lacks strong directional preference. farmaciajournal.com
While specific studies on this compound with lanthanides are not prevalent, its structure suggests it could act as a bidentate N,N-donor ligand, coordinating through both the quinoline ring nitrogen and the 3-amino group. The resulting complexes would be labile, with fast ligand exchange rates, a common feature of lanthanide complexes. farmaciajournal.com The formation of stable chelates is crucial for isolating lanthanide complexes from aqueous solutions, and the chelating nature of this compound would be advantageous in this regard. farmaciajournal.comnih.gov
The definitive structures and bonding characteristics of metal complexes with this compound are elucidated using a combination of spectroscopic and analytical techniques. These methods provide critical insights into the coordination environment of the metal ion and the role of the ligand.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, shifts in the vibrational frequencies of specific functional groups are observed. A shift in the C=N stretching vibration of the quinoline ring to a different frequency would indicate the involvement of the ring nitrogen in bonding to the metal. arabjchem.org
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution, particularly for diamagnetic metal ions. Changes in the chemical shifts of protons and carbons near the binding sites can confirm coordination. nih.govarabjchem.org
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which are influenced by the coordination geometry and the nature of the metal-ligand bonds. scirp.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions like Cu(II), EPR provides valuable information about the electronic environment and geometry of the metal center. nih.gov
| Technique | Information Obtained | Relevance to this compound Complexes |
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry | Confirms the exact binding mode (e.g., bidentate chelation) and overall molecular structure. |
| Infrared (IR) Spectroscopy | Vibrational frequencies of functional groups | Identifies which donor atoms (quinoline N, amino N) are coordinated to the metal via shifts in stretching frequencies. arabjchem.org |
| NMR Spectroscopy | Chemical environment of atoms in solution | Characterizes the structure of diamagnetic complexes in the solution phase. nih.gov |
| UV-Visible Spectroscopy | Electronic transitions | Provides insight into the d-orbital splitting and coordination environment of the metal ion. scirp.org |
| Electron Paramagnetic Resonance (EPR) | Electronic structure of paramagnetic centers | Elucidates the geometry and electronic properties of complexes with metals like Copper(II). nih.gov |
Exploration of Catalytic Applications
Amino-quinoline derivatives have emerged as effective ligands in the field of asymmetric catalysis. Chiral amines are crucial in synthesizing enantiopure compounds, which are vital in the pharmaceutical and fine chemical industries. mdpi.com Metal complexes incorporating chiral 8-amino-quinoline derivatives have been successfully employed as catalysts in asymmetric transfer hydrogenation (ATH) reactions. mdpi.com
Furthermore, quinoline amides are used to form pincer-type palladium complexes that have been explored for a variety of catalytic transformations. mdpi.com Given that this compound possesses the core amino-quinoline structure, it holds potential as a ligand for developing new metal-based catalysts. Its electronic properties, modified by the two chlorine atoms, could influence the activity and selectivity of the catalytic center, opening avenues for its use in reactions such as C-C coupling, hydrogenations, or aminations.
Potential for Development in Industrial Chemistry and Materials Science (e.g., Dyes, Pigments)
The quinoline skeleton itself is a chromophore, and its derivatives are often colored compounds. The modification of the quinoline structure with electron-donating (like the amino group) and electron-withdrawing (like the chloro groups) substituents can tune its electronic and photophysical properties. Dyes based on quinoline and quinoxaline skeletons have been specifically designed for applications as visible light photoinitiators in polymerization processes. mdpi.com
The structure of this compound suggests its potential as a scaffold for developing novel dyes and pigments. The presence of the amino group can facilitate further chemical reactions, allowing it to be incorporated into larger polymeric structures or modified to create a range of colors. Such compounds are valuable in industries requiring stable coloring agents for textiles, coatings, and advanced materials like those used in organic electronics. mdpi.commdpi.com
Future Research Directions and Identified Research Gaps for 7,8 Dichloroquinolin 3 Amine
Development of Novel and Sustainable Synthetic Routes with Improved Efficiency
A significant research gap exists in the synthesis of 7,8-dichloroquinolin-3-amine. While general methods for the synthesis of polysubstituted quinolin-3-amines have been reported, such as the oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents, specific, efficient, and sustainable routes to this compound are not well-documented. organic-chemistry.org Future research should prioritize the development of synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.
The exploration of microwave-assisted or ultrasound-irradiated synthesis could offer advantages in terms of reduced reaction times and increased yields, as has been demonstrated for other 7-chloroquinoline (B30040) derivatives. tandfonline.comsemanticscholar.org Furthermore, catalytic methods, potentially employing transition metals, could provide more direct and atom-economical pathways. A comparative study of different synthetic approaches would be invaluable in identifying the most scalable and environmentally benign route for the production of this compound and its derivatives.
In-depth Mechanistic Investigations of Biological Activities
The biological activities of this compound remain largely uninvestigated. While numerous quinoline (B57606) derivatives are known to possess a broad spectrum of pharmacological effects, including antimalarial, antibacterial, and anticancer properties, the specific bioactivity profile of the 7,8-dichloro-substituted quinolin-3-amine is yet to be determined. mdpi.comfuture-science.comnih.govmdpi.com
Future research should involve comprehensive screening of this compound against a diverse panel of biological targets. Should any significant activity be identified, subsequent in-depth mechanistic studies will be crucial. These investigations could involve identifying protein targets, elucidating signaling pathways, and understanding the molecular interactions at the atomic level. Such studies are essential to understand its mode of action and to guide the rational design of more potent and selective analogs.
Exploration of Synergistic Effects with Established Agents
Another unexplored area is the potential for this compound to act in synergy with existing therapeutic agents. The development of hybrid molecules, where a quinoline moiety is combined with other pharmacologically active scaffolds like sulfonamides or organic-chemistry.orgscispace.comresearchgate.net-triazoles, has been shown to be a promising strategy for developing new drug candidates with enhanced activity. future-science.com
Future studies should investigate the combination of this compound with established drugs, such as antibiotics, antifungals, or anticancer agents. Such combination therapies could potentially lead to enhanced efficacy, reduced toxicity, and a lower likelihood of drug resistance. A systematic investigation into these synergistic effects could reveal novel therapeutic applications for this compound.
Integration of Advanced In Silico Screening with Experimental Validation
The application of computational methods for the virtual screening of this compound and its derivatives is a promising yet untapped research direction. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can accelerate the discovery of new biological activities and guide the synthesis of more potent compounds.
A future research workflow could involve the creation of a virtual library of this compound derivatives with diverse substitutions. These virtual compounds could then be screened against various biological targets to predict their binding affinities and potential activities. The most promising candidates identified through in silico screening would then be synthesized and subjected to experimental validation, creating an efficient feedback loop for drug discovery.
Investigation of Structure-Property Relationships for Materials Applications
Beyond its potential biological applications, the unique electronic and structural features of this compound suggest it may have utility in materials science. Quinoline derivatives have been explored for their applications as functional materials. mdpi.com The specific substitution pattern of this compound could impart interesting photophysical or electronic properties.
Future research should focus on a systematic investigation of the structure-property relationships of this compound and its derivatives. This would involve synthesizing a series of related molecules and characterizing their optical, electronic, and thermal properties. Such studies could reveal their potential for use in applications such as organic light-emitting diodes (OLEDs), sensors, or as components in advanced polymers. A deeper understanding of how the molecular structure influences the macroscopic properties will be key to unlocking the potential of this compound in the realm of materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
